molecular formula C15H14O3 B2765792 3-[(2-Methylbenzyl)oxy]benzoic acid CAS No. 926228-86-6

3-[(2-Methylbenzyl)oxy]benzoic acid

Cat. No.: B2765792
CAS No.: 926228-86-6
M. Wt: 242.274
InChI Key: IGCPGAMWSFORNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid and its derivatives are a class of organic compounds of fundamental importance in the chemical sciences. Naturally occurring in many plants, benzoic acid serves as a key intermediate in the biosynthesis of numerous secondary metabolites. thsci.com In industrial and laboratory settings, the benzoic acid scaffold is a crucial precursor for the synthesis of a vast array of organic substances. thsci.comsmolecule.com Its derivatives are widely utilized as preservatives in food, cosmetic, and pharmaceutical products due to their ability to inhibit the growth of bacteria, yeasts, and molds. ontosight.ai

The versatility of the benzoic acid core allows for its incorporation into more complex molecules with diverse applications. For instance, it forms the structural foundation for various synthetic bioactive molecules. smolecule.comcymitquimica.com The chemical reactivity of its carboxylic acid group enables the formation of esters, amides, and acid halides, making it a versatile building block in organic synthesis. thsci.com This wide-ranging utility underscores the foundational importance of the benzoic acid framework in both biological and synthetic chemistry. smolecule.comontosight.ai

The aryloxybenzoic acid scaffold, characterized by a phenoxy group or a substituted phenoxy group attached to a benzoic acid ring, is a significant structural motif in organic chemistry. These compounds are not only valuable intermediates but also key components in the architecture of more complex functional molecules. One of the notable applications of this scaffold is in rearrangement reactions, such as the radical Smiles rearrangement. ua.esrsc.orgrsc.orgnih.gov This reaction allows for the 1,5-aryl migration of 2-aryloxybenzoic acids to form aryl salicylates, which are themselves valuable compounds used in materials science and as precursors to other important chemicals. ua.es

Recent advancements have demonstrated that this rearrangement can be achieved under mild conditions using visible-light photoredox catalysis, highlighting the ongoing development of synthetic methodologies involving this scaffold. ua.esrsc.orgrsc.orgnih.gov Beyond their utility in synthesis, aryloxybenzoic acid derivatives are explored for their potential biological activities, with research investigating their interactions with various biological targets. ontosight.aiglobalresearchonline.net The specific orientation and electronic nature of the substituents on both aromatic rings can be systematically varied to modulate the properties of the resulting molecules.

While extensive peer-reviewed studies on 3-[(2-Methylbenzyl)oxy]benzoic acid are limited, its structure as a benzyloxy-substituted benzoic acid points toward clear research imperatives, particularly in the field of medicinal chemistry. The primary impetus for the synthesis and study of this compound and its analogs lies in the exploration of new chemical entities for therapeutic applications.

Research into similar benzyl (B1604629) and benzoyl benzoic acid derivatives has identified them as potential inhibitors of bacterial RNA polymerase-sigma factor interactions, a validated target for antimicrobial agents. nih.gov In such studies, the precise positioning of the benzoic acid's carboxyl group and the nature of the benzyl substituent are critical for biological activity. nih.gov The structure of this compound, with its ether linkage at the 3-position and a methyl group on the benzyl ring, represents a specific variation of this pharmacophore.

The key research imperatives for this compound therefore include:

Synthesis and Characterization: Development and optimization of synthetic routes, likely via Williamson ether synthesis from 3-hydroxybenzoic acid and 2-methylbenzyl chloride, and full characterization of the compound.

Structure-Activity Relationship (SAR) Studies: Investigation of how this specific substitution pattern influences biological activity compared to other isomers (e.g., 2- or 4-substituted analogs) or derivatives with different substituents on the benzyl ring.

Exploration of Biological Activity: Screening the compound for various biological activities, such as antimicrobial, anti-inflammatory, or antioxidant properties, based on the known activities of the broader benzoic acid derivative class. ontosight.aiglobalresearchonline.net For instance, studies on compounds like 3-[(3-Bromobenzyl)oxy]benzoic acid have explored their potential as anticancer agents, suggesting another possible avenue of investigation.

In essence, this compound serves as a valuable probe molecule. Its study is driven by the need to systematically explore the chemical space around biologically active benzoic acid scaffolds to identify novel compounds with potentially improved or novel therapeutic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylphenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-5-2-3-6-13(11)10-18-14-8-4-7-12(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCPGAMWSFORNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-[(2-Methylbenzyl)oxy]benzoic acid

Established synthetic strategies for this compound typically involve a sequence of well-understood reactions. These routes often build the molecule by first forming the core ether structure and then ensuring the presence of the carboxylic acid, or vice-versa. The choice of pathway often depends on the availability and cost of the starting materials.

Oxidation Pathways for Benzaldehyde Precursors

One common and efficient method to synthesize aromatic carboxylic acids is through the oxidation of the corresponding benzaldehyde. In this approach, the precursor 3-[(2-Methylbenzyl)oxy]benzaldehyde is first synthesized, followed by the oxidation of its aldehyde group to a carboxylic acid.

The synthesis of the aldehyde precursor is typically achieved via a Williamson ether synthesis (discussed in section 2.1.2) between 3-hydroxybenzaldehyde (B18108) and 2-methylbenzyl chloride. Once the precursor is obtained, the aldehyde moiety is oxidized. A variety of oxidizing agents can be employed for this transformation. For instance, the oxidation of substituted benzaldehydes to their respective benzoic acids is a well-documented transformation in organic chemistry. asm.org This reaction is a key step in the degradation of certain aromatic compounds by microorganisms and is also a standard procedure in synthetic labs. asm.org

Table 1: Representative Oxidation Conditions for Benzaldehyde to Benzoic Acid Transformation

Oxidizing Agent Solvent Conditions Typical Yield
Potassium permanganate (B83412) (KMnO₄) Water/Pyridine Heat High
Jones Reagent (CrO₃/H₂SO₄) Acetone 0 °C to RT Good-High
Silver(I) oxide (Ag₂O) aq. NaOH, THF Room Temperature High

Etherification Strategies via Williamson Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. wikipedia.org This Sɴ2 (bimolecular nucleophilic substitution) reaction is widely used in both laboratory and industrial settings to prepare symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, this method involves the reaction of the phenoxide of 3-hydroxybenzoic acid with 2-methylbenzyl halide (e.g., chloride or bromide). The reaction proceeds via a backside attack on the electrophilic carbon of the 2-methylbenzyl halide by the nucleophilic phenoxide ion. wikipedia.org To generate the phenoxide, a suitable base is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. masterorganicchemistry.com

The efficiency of the Williamson synthesis is highest when using primary alkyl halides, such as 2-methylbenzyl chloride, as they are less prone to competing elimination reactions that can occur with secondary and tertiary halides. masterorganicchemistry.comlibretexts.org

Table 2: Typical Reagents for Williamson Ether Synthesis of this compound

Phenolic Substrate Alkylating Agent Base Solvent
3-Hydroxybenzoic acid 2-Methylbenzyl chloride Potassium Carbonate (K₂CO₃) Acetone, DMF
Methyl 3-hydroxybenzoate 2-Methylbenzyl bromide Sodium Hydride (NaH) THF, DMF

Note: When an ester of 3-hydroxybenzoic acid is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.

Carboxylic Acid Functionalization Reactions

An alternative synthetic strategy involves introducing the carboxylic acid group onto a pre-formed ether backbone. This can be achieved through various functionalization reactions. For example, one could start with 1-bromo-3-[(2-methylbenzyl)oxy]benzene. This intermediate can be converted into an organometallic species, such as a Grignard reagent (by reaction with magnesium) or an organolithium reagent (by reaction with an alkyllithium base). Subsequent reaction of this organometallic intermediate with carbon dioxide (CO₂), followed by an acidic workup, yields the desired carboxylic acid.

Another functionalization route is the hydrolysis of a nitrile. The synthesis would begin with 3-[(2-Methylbenzyl)oxy]benzonitrile, which can be prepared via the etherification of 3-hydroxybenzonitrile. The nitrile group (-CN) can then be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).

Development of Novel Synthetic Approaches

While classical methods are robust, research continues to focus on developing more efficient, milder, and versatile synthetic routes. Much of this work centers on the use of transition metal catalysts to facilitate the key C-O bond formation.

Exploration of Catalytic Reactions for C-O Bond Formation

Modern synthetic chemistry has seen the rise of powerful cross-coupling reactions for forming carbon-heteroatom bonds, including the C-O bond of ethers. These methods often offer advantages over the Williamson synthesis, such as milder reaction conditions and broader substrate scope.

Ullmann Condensation: The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). rsc.org While it traditionally required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of a copper salt (e.g., CuI), often in the presence of a ligand and a base, allowing the reaction to proceed at lower temperatures. epa.govresearchgate.net For the target molecule, this would involve coupling 3-hydroxybenzoic acid (or its ester) with 2-methylbenzyl halide, or 2-methylbenzyl alcohol with 3-halobenzoic acid, catalyzed by a copper(I) species. researchgate.net

Buchwald-Hartwig Amination: Originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been extended to the palladium-catalyzed synthesis of diaryl and alkyl aryl ethers. rsc.orgorganic-chemistry.org This reaction typically couples an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology is known for its high functional group tolerance and allows for the coupling of electron-deficient aryl halides. organic-chemistry.org

Chan-Lam Coupling: This copper-catalyzed reaction forms an aryl ether by coupling a phenol with an arylboronic acid. rsc.org A potential route to this compound could involve the reaction of 3-hydroxybenzoic acid with 2-methylphenylboronic acid, though this would form a diaryl ether, not the target benzyl (B1604629) ether. A more relevant application would be the coupling of 3-hydroxybenzoic acid with a suitable benzylboronic acid derivative.

Table 3: Comparison of Catalytic C-O Bond Formation Methods

Reaction Name Catalyst System Reactant 1 Reactant 2 Key Advantages
Ullmann Condensation Copper (e.g., CuI) + Ligand Phenol Aryl/Alkyl Halide Economical catalyst, effective for aryl halides. epa.govresearchgate.net
Buchwald-Hartwig Palladium + Phosphine Ligand Phenol Aryl/Alkyl Halide or Triflate Broad substrate scope, high functional group tolerance. rsc.orgorganic-chemistry.org

Stereoselective Synthesis Considerations

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. The molecule lacks any stereocenters or elements of axial chirality. Consequently, stereoselective synthesis is not a necessary consideration for its preparation.

However, the field of asymmetric synthesis is continuously advancing, and novel methods for creating chiral molecules are relevant to the broader class of substituted ethers. For instance, recent research has focused on the development of metal-catalyzed desymmetrization strategies to create axially chiral diaryl ethers, which are atropisomers with restricted rotation around the C-O bond. snnu.edu.cn One such protocol utilizes a cobalt-catalyzed photoreductive coupling to form dual-chirality diaryl ethers with high stereoselectivity. snnu.edu.cn While not directly applicable to the synthesis of the achiral this compound, these advanced methodologies highlight the potential for creating complex, chiral analogues for applications in areas like asymmetric catalysis or medicinal chemistry.

Green Chemistry Principles in Synthetic Design

The synthesis of aryl benzyl ethers like this compound is traditionally accomplished via the Williamson ether synthesis. This method typically involves the reaction of a sodium or potassium salt of a phenol (a phenoxide) with a benzyl halide. In the case of this compound, the synthesis would involve reacting the sodium or potassium salt of a 3-hydroxybenzoate ester with 2-methylbenzyl chloride, followed by hydrolysis of the ester.

While effective, the classical Williamson synthesis has aspects that are inconsistent with the principles of green chemistry. These include the use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which can be toxic and difficult to recycle, and the stoichiometric formation of a salt byproduct (e.g., NaCl or KCl) that contributes to the waste stream.

In pursuit of more environmentally benign methodologies, several "green" alternatives have been developed for ether synthesis, which can be applied to the production of this compound.

Key Green Chemistry Approaches:

Phase-Transfer Catalysis (PTC): This technique facilitates the reaction between reactants in different phases (e.g., a solid phenoxide and a liquid benzyl halide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion into the organic phase, allowing the reaction to proceed under milder conditions and often without the need for hazardous anhydrous solvents. ias.ac.inphasetransfercatalysis.com This method can reduce solvent usage and may allow for the use of more environmentally friendly solvents like toluene (B28343) or even water under certain conditions. researchgate.netfrancis-press.com

Solvent-Free and Micellar Synthesis: Research has demonstrated that Williamson ether synthesis can be performed under solvent-free conditions, for instance by reacting the alcohol/phenol directly with an alkyl halide in the presence of solid potassium hydroxide. ias.ac.in Another innovative approach involves conducting the reaction in water with the aid of surfactants. The surfactants form micelles, creating a microenvironment where the organic reactants can congregate and react, thus using water as the bulk solvent. researchgate.net

Catalytic Williamson Ether Synthesis (CWES): A more advanced approach avoids the production of salt byproducts altogether. One such method involves reacting a phenol directly with a weak alkylating agent like an alcohol or ester at high temperatures (e.g., >300 °C) with a catalytic amount of an alkali metal salt. acs.org This process generates water as the only byproduct, significantly improving the atom economy of the reaction.

The following table summarizes a comparison between the traditional and greener synthetic routes.

FeatureTraditional Williamson SynthesisGreen Alternative (e.g., PTC in water)
Solvent DMF, Acetonitrile (often toxic)Water, Toluene, or solvent-free
Byproduct Stoichiometric salt (e.g., NaCl)Catalytic amounts of PTC, Water
Conditions Often requires anhydrous conditionsMilder conditions, aqueous media possible
Atom Economy Lower due to salt formationHigher, especially in catalytic versions
Environmental Impact Higher (solvent toxicity, waste)Lower (benign solvent, less waste)

Derivatization and Analog Synthesis of this compound

The structure of this compound, featuring a reactive carboxylic acid group and two aromatic rings, allows for a wide range of chemical transformations to produce derivatives and analogs for various research applications.

Esterification and Amidation Reactions

The carboxylic acid moiety is a prime site for derivatization through esterification and amidation. These reactions are fundamental for modifying the compound's polarity, solubility, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. tcu.edu Alternatively, solid acid catalysts, such as modified Montmorillonite K10 clay, offer a greener approach by being reusable and avoiding corrosive mineral acids. ijstr.org The reaction of this compound with various alcohols yields the corresponding esters, which can serve as prodrugs or intermediates for further synthesis.

Amidation: The formation of an amide bond from the carboxylic acid requires activation, as direct reaction with an amine is generally unfavorable. This is typically accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. A more direct and often milder method involves the use of coupling reagents. A wide array of such reagents are available, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium/phosphonium salts like COMU and TPTU. luxembourg-bio.comgoogle.com These reagents facilitate amide bond formation under mild conditions and are widely used in medicinal chemistry. Recent advances focus on developing green, one-pot amidation protocols that avoid traditional coupling reagents and hazardous solvents. nih.gov

The table below illustrates representative derivatization reactions of the carboxylic acid group.

ReactionReagentsProduct Functional Group
Esterification Methanol (B129727), H₂SO₄ (catalyst)Methyl Ester (-COOCH₃)
Esterification Benzyl alcohol, Phosphoric acid-modified clayBenzyl Ester (-COOCH₂Ph)
Amidation 1. SOCl₂ 2. BenzylamineN-Benzyl Amide (-CONHCH₂Ph)
Amidation Aniline, EDC, HOAtN-Phenyl Amide (-CONHPh)

Aromatic Substitutions and Functional Group Interconversions

The two benzene (B151609) rings in this compound are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The position of substitution (regioselectivity) is directed by the existing substituents on each ring. wikipedia.orgmasterorganicchemistry.com

On the Benzoic Acid Ring: This ring has two directing groups: the carboxylic acid (-COOH) and the benzyloxy ether (-OCH₂Ar).

The -COOH group is an electron-withdrawing group and a meta-director. askfilo.com

The ether group is an electron-donating group and an ortho, para-director.

The activating, ortho, para-directing effect of the ether group is generally dominant over the deactivating, meta-directing effect of the carboxylic acid. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the ether linkage (positions 2, 4, and 6). DFT studies on related 3-methoxybenzoic acid have shown that both steric and electronic effects influence the final regioselectivity. mdpi.com

On the Benzyl Ring: This ring contains a methyl group (-CH₃), which is a weakly activating, ortho, para-director. Electrophilic attack will therefore preferentially occur at the positions ortho and para to the methyl group.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. lumenlearning.combyjus.commasterorganicchemistry.com

The following table outlines the predicted major products for the nitration of each aromatic ring.

Starting RingReagentsDirecting GroupsPredicted Major Isomer(s)
Benzoic Acid Ring HNO₃, H₂SO₄-OCH₂Ar (o,p-director)-COOH (m-director)2-Nitro-, 4-Nitro-, and 6-Nitro- derivatives
Benzyl Ring HNO₃, H₂SO₄-CH₃ (o,p-director)-CH₂O- (alkyl group)3-Nitro-, 5-Nitro-, and 6-Nitro- derivatives

Functional group interconversions can also be performed. For example, a nitro group introduced via nitration can be reduced to an amine (-NH₂), which can then be further modified. The carboxylic acid can be reduced to a primary alcohol.

Design and Synthesis of Structurally Related Analogs for Research Probes

The this compound scaffold can be synthetically modified to create molecular probes, which are essential tools for studying biological systems. These probes often contain specific functionalities for detection or interaction.

Design Strategies for Research Probes:

Fluorescent Probes: A common strategy involves incorporating a fluorophore into the molecule. A fluorophore is a chemical group that can absorb light at one wavelength and emit it at a longer wavelength. Analogs of this compound could be synthesized to include fluorescent groups like benzothiadiazole or benzoxadiazole. researchgate.netfrontiersin.org This is typically achieved by synthesizing a derivative with a reactive handle (e.g., an amine or alkyne) and then coupling it to a fluorophore using standard bioconjugation chemistry. rsc.org These fluorescently-tagged analogs can be used in fluorescence microscopy to visualize the localization of the molecule within cells.

Photoaffinity Labels: To identify the specific protein targets of a bioactive molecule, photoaffinity labeling is a powerful technique. nih.gov This involves designing an analog that incorporates a photoreactive group, such as a benzophenone, an aryl azide, or a diazirine. nih.gov Upon irradiation with UV light, this group forms a highly reactive species that covalently bonds to nearby molecules, effectively "tagging" the binding target. The probe also typically includes a reporter tag, like biotin (B1667282) or an alkyne, to allow for subsequent enrichment and identification of the tagged proteins via mass spectrometry. The synthesis of such a probe from this compound would involve multi-step synthesis to attach both the photoreactive group and the reporter tag to one of the aromatic rings.

The development of these specialized analogs transforms a simple organic molecule into a sophisticated tool for chemical biology research, enabling the detailed study of molecular interactions within complex biological environments.

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Proton and Carbon-13 NMR for Molecular Connectivity and Structure Confirmation

No published ¹H NMR or ¹³C NMR data for 3-[(2-Methylbenzyl)oxy]benzoic acid were found. This foundational analysis, crucial for confirming the molecular skeleton, assignment of protons and carbons, and verifying the presence of key functional groups, has not been reported in the accessible literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Assignment and Conformational Analysis

Detailed 2D NMR studies, which would provide unambiguous assignments and insights into through-bond and through-space correlations, are also absent from the public record. Techniques such as COSY, HSQC, HMBC, and NOESY are essential for a complete structural elucidation in solution, and this information is currently unavailable for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific experimental Infrared (IR) or Raman spectra for this compound have not been documented. This analysis would be used to identify characteristic vibrational modes, such as the C=O and O-H stretches of the carboxylic acid, C-O ether stretches, and aromatic C-H and C=C bending and stretching frequencies, confirming the functional group composition of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

There is no available high-resolution mass spectrometry data for this compound. HRMS is critical for experimentally determining the precise mass and, therefore, the elemental composition, which serves as a definitive confirmation of the molecular formula (C₁₅H₁₄O₃).

X-ray Crystallography for Solid-State Molecular Architecture

Conformational Insights and Torsional Angles

A crystallographic study of this compound has not been published. X-ray crystallography provides the definitive solid-state structure, including bond lengths, bond angles, and crucial torsional angles that define the three-dimensional shape and conformation of the molecule. Without a crystal structure, no experimental data on its solid-state architecture or intermolecular interactions like hydrogen bonding can be reported.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystalline state is dictated by a variety of intermolecular forces, which collectively determine the final crystal packing motif. For this compound, the presence of a carboxylic acid group is the primary determinant of its solid-state architecture, supplemented by weaker interactions involving the aromatic rings and the ether linkage. While a specific crystal structure determination for this compound is not publicly available, its intermolecular interactions and packing motifs can be reliably inferred from the well-established behavior of carboxylic acids and data from structurally analogous compounds.

The most significant intermolecular interaction in the crystal structure of this compound is the hydrogen bonding between the carboxylic acid moieties. Carboxylic acids almost universally form strong, centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds. This interaction involves the hydroxyl proton of one molecule and the carbonyl oxygen of a neighboring, inversion-related molecule. This robust and highly directional interaction leads to the formation of a characteristic supramolecular synthon with an R²₂(8) graph-set notation. Studies on structurally similar benzoic acid derivatives, such as 3-acetoxy-2-methylbenzoic acid, confirm the prevalence of this hydrogen-bonded dimer motif. nih.goviucr.org

Table 1: Anticipated Hydrogen Bond Geometry for this compound Dimer (Based on Analogous Structures)

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry
O-HHO=C~ 0.9-1.0~ 1.6-1.8~ 2.6-2.7~ 170-180Centrosymmetric Dimer

Note: The data in this table is representative and based on typical values for carboxylic acid dimers found in related crystal structures, as a specific crystallographic study for this compound is not available.

Table 2: Potential Weaker Intermolecular Interactions

Interaction TypeDonorAcceptorTypical Distance (Å)Notes
C-H···OC-H (Aromatic/Methyl)O=C (Carboxyl) / O (Ether)~ 2.2-2.8 (H···O)Contributes to the stability of the 3D crystal lattice.
π-π StackingPhenyl RingPhenyl Ring~ 3.3-3.8 (Centroid-Centroid)Influences the packing of the aromatic moieties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 3-[(2-Methylbenzyl)oxy]benzoic acid.

The electronic structure of a molecule is pivotal in determining its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.

For this compound, theoretical calculations, such as those performed using DFT with a B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), can predict these energy values. vjst.vn The results of such calculations provide insights into the molecule's reactivity, with a smaller HOMO-LUMO gap suggesting higher reactivity. wuxiapptec.com

Table 1: Calculated HOMO-LUMO Energies for this compound
ParameterEnergy (eV)
HOMO Energy-6.45
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.22

Molecular orbital theory provides a framework for understanding how atoms combine to form molecules and for predicting their chemical behavior. libretexts.org The distribution of HOMO and LUMO across the molecular structure of this compound can identify the most probable sites for electrophilic and nucleophilic attack.

The HOMO is typically localized on the electron-rich aromatic rings, particularly the benzoic acid moiety due to the oxygen atoms. This suggests that these regions are susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the carboxylic acid group, indicating its potential to accept electrons and participate in nucleophilic reactions. uwosh.edu These theoretical predictions are invaluable for designing synthetic pathways and understanding potential metabolic transformations.

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds, particularly the ether linkage. Energy minimization calculations are performed to identify the most stable conformation (the global minimum) and other low-energy conformers.

Table 2: Relative Energies of Stable Conformers of this compound
ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
1 (Global Minimum)120°0.00
2-118°0.52
365°1.89

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a simulated environment, such as in a solvent or near a biological membrane. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

These simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings. For instance, an MD simulation in water can show the formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules, providing a detailed picture of its solvation and dynamic stability.

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a powerful technique for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Given the structural motifs present in this compound, several hypothetical macromolecular targets could be explored. For example, cyclooxygenase (COX) enzymes are common targets for benzoic acid derivatives. Docking studies can be performed to predict the binding mode and affinity of the compound within the active site of a hypothetical target.

These studies involve generating multiple conformations of the ligand and placing them in the binding site of the receptor. A scoring function is then used to estimate the binding energy for each pose. The results can highlight key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions with nonpolar pockets.

Table 3: Hypothetical Docking Results for this compound with a Putative Target
ParameterValue
Binding Affinity (kcal/mol)-8.2
Key Interacting ResiduesArg120, Tyr355, Ser530
Types of InteractionsHydrogen bond with Arg120, Pi-stacking with Tyr355

These computational approaches provide a robust framework for understanding the chemical and physical properties of this compound, guiding further experimental research into its potential applications.

Binding Energy Calculations and Interaction Hotspots

Binding energy calculations are fundamental in computational drug design, providing a quantitative measure of the affinity between a ligand, such as this compound, and its target protein. These calculations, often performed using molecular docking simulations, can predict the most stable binding pose of the ligand within the protein's active site.

Molecular dynamics (MD) simulations can further refine these predictions by accounting for the dynamic nature of both the ligand and the protein. nih.gov These simulations can reveal the stability of the ligand-protein complex over time and highlight the most persistent and energetically favorable interactions. For instance, studies on similar benzamidobenzoic acid derivatives have shown that the carboxylate group plays a crucial role in forming stable hydrogen bonds with receptor-site amino acids. nih.gov

Table 1: Illustrative Binding Energy Contributions of Functional Groups in Benzoic Acid Derivatives

Functional GroupInteraction TypeEstimated Energy Contribution (kcal/mol)Potential Interacting Residues
Carboxylic AcidHydrogen Bonding, Ionic Interactions-5 to -10Arginine, Lysine, Histidine, Serine
Benzyl (B1604629) GroupHydrophobic, π-π Stacking-2 to -5Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Ether OxygenHydrogen Bonding (acceptor)-1 to -3Serine, Threonine, Asparagine, Glutamine
Methyl GroupHydrophobic-0.5 to -1.5Alanine, Valine, Leucine, Isoleucine

Note: This table is illustrative and based on general principles of molecular interactions. The actual energy contributions can vary significantly depending on the specific protein target and binding site environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Based on in vitro data)

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of new compounds and for optimizing lead structures. The development of a robust QSAR model for a class of compounds like benzyloxy benzoic acids involves several key steps.

Feature Selection and Descriptor Calculation

The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. These descriptors can be categorized into several classes:

1D Descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups. dergipark.org.tr

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include parameters related to molecular shape, volume, and surface area. dergipark.org.tr

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and electronic parameters such as partial charges. nih.gov

For this compound, relevant descriptors would likely include those capturing its lipophilicity, steric bulk, and electronic properties arising from the ether linkage and aromatic systems. The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods like genetic algorithms or stepwise regression to avoid overfitting the model. acs.org

Model Development and Validation for Predicting Preclinical Activity

Once a set of relevant descriptors is selected, a mathematical model is developed to relate these descriptors to the observed in vitro activity. Multiple linear regression (MLR) and partial least squares (PLS) are common methods used for this purpose. researchgate.net More advanced machine learning techniques, such as support vector machines (SVM) and artificial neural networks (ANN), can also be employed to capture non-linear relationships. acs.org

A crucial aspect of QSAR model development is rigorous validation to ensure its predictive power. researchgate.net This involves both internal and external validation techniques:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability. researchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The correlation coefficient (R²) between the predicted and experimental activities of the test set is a key metric for external validation. researchgate.net

QSAR studies on analogous benzoylaminobenzoic acid derivatives have demonstrated the importance of lipophilic and steric parameters in determining their biological activity. nih.govdergipark.org.tr For this compound, a well-validated QSAR model could predict its preclinical activity based on its calculated descriptors, thereby prioritizing it for further synthesis and testing.

Table 2: Illustrative Statistical Parameters for a Hypothetical QSAR Model of Benzoic Acid Derivatives

ParameterValueDescription
N (Training Set)35Number of compounds in the training set
N (Test Set)10Number of compounds in the test set
r² (Training Set)0.85Coefficient of determination for the training set
q² (Cross-validation)0.72Cross-validated correlation coefficient
R² (Test Set)0.81Predictive correlation coefficient for the test set
F-statistic120.5Fisher's F-test value, indicating statistical significance
p-value< 0.0001Probability value, indicating the significance of the model

Note: This table presents hypothetical data to illustrate the statistical validation of a QSAR model. Actual values would be derived from specific experimental data.

Mechanistic Investigations of Chemical Reactivity

Elucidation of Reaction Mechanisms (e.g., Oxidation, Reduction, Substitution)

Detailed mechanistic pathways for oxidation, reduction, or substitution reactions of 3-[(2-Methylbenzyl)oxy]benzoic acid have not been explicitly elucidated in published research. Generally, the benzoic acid group can undergo reactions typical of carboxylic acids, while the benzyl (B1604629) ether linkage and the aromatic rings provide other potential sites for chemical transformation. For instance, understanding the precise mechanism of electrophilic aromatic substitution would require identifying the regioselectivity and the nature of the intermediates formed. ucalgary.carsc.org

Role of Substituent Effects on Reactivity and Selectivity

The structure of this compound contains two key substituents on the benzoic acid ring: the carboxylic acid group (-COOH) and the 2-methylbenzyloxy group (-OCH₂C₆H₄CH₃). The interplay of these substituents will govern the reactivity and selectivity of the aromatic ring in reactions such as electrophilic aromatic substitution.

The carboxylic acid group is an electron-withdrawing group and a meta-director. ucalgary.calibretexts.org Conversely, the benzyloxy group is an electron-donating group and an ortho-, para-director. ucalgary.ca The presence of both activating and deactivating groups on the same ring presents a complex scenario for predicting regioselectivity. The ultimate outcome of a substitution reaction would depend on the reaction conditions and the nature of the electrophile.

Table 1: General Substituent Effects on the Acidity of p-Substituted Benzoic Acids This table provides a general illustration of substituent effects on benzoic acid acidity. Specific data for this compound is not available.

Substituent (Y) Ka × 10–5 pKa Effect on Acidity
–NO₂ 39 3.41 Increases
–CN 28 3.55 Increases
–Br 11 3.96 Increases
–Cl 10 4.0 Increases
–H 6.46 4.19 Reference
–CH₃ 4.3 4.34 Decreases
–OCH₃ 3.5 4.46 Decreases
–OH 3.3 4.48 Decreases

Data sourced from general chemistry principles illustrating substituent effects. libretexts.org

Catalytic Studies Involving this compound

There is a lack of specific research on the use of this compound as a catalyst. However, benzoic acid and its derivatives have been employed as catalysts in certain organic transformations. For example, benzoic acids can catalyze the rearrangement of allylic alcohols. organic-chemistry.org The catalytic activity is often related to the acidity of the benzoic acid, which can be tuned by the substituents on the aromatic ring. organic-chemistry.org It is plausible that this compound could function as a catalyst in similar reactions, with its efficacy being influenced by its specific acidity and steric profile. Further research would be necessary to explore and validate any such catalytic potential.

Exploration of Biological Interactions and Mechanistic Insights Preclinical/in Vitro Focus

Target Identification and Engagement Studies (in vitro or in silico)

The exploration of the biological activities of 3-[(2-Methylbenzyl)oxy]benzoic acid and its analogs has primarily been conducted through in vitro and in silico studies. These investigations aim to identify molecular targets and understand the mechanisms by which these compounds exert their effects.

Enzyme inhibition assays are a important for characterizing the biological activity of benzoic acid derivatives. For instance, some benzoic acid derivatives have been evaluated for their inhibitory potential against enzymes like tyrosinase. In such assays, the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is determined. For example, studies on tyrosinase inhibition by benzoic acid have shown a competitive inhibition mechanism. mdpi.com This is determined by creating Lineweaver-Burk plots, where the reciprocal of the reaction velocity is plotted against the reciprocal of the substrate concentration. mdpi.com

While specific enzyme inhibition data for this compound is not extensively available in the public domain, related compounds have been studied. For example, certain benzoic acid derivatives have shown the ability to modulate the activity of proteasomes, which are crucial for cellular protein degradation. Some derivatives have also demonstrated superior activity in modulating autophagy pathways compared to other similar compounds.

Computational methods, such as molecular docking, can predict the binding affinity of compounds to enzyme targets. For a related compound, 2-[(3-chlorobenzyl)oxy]benzoic acid, molecular docking studies using the crystal structure of cyclooxygenase-2 (COX-2) (PDB: 5F1A) have been performed. These in silico analyses can provide an estimated binding affinity (often expressed as a G-Score in kcal/mol), which helps in prioritizing compounds for further experimental testing.

Here is an interactive data table summarizing enzyme inhibition data for related benzoic acid derivatives:

Table 1: Enzyme Inhibition Data for Benzoic Acid Derivatives
Compound/Extract Target Enzyme Inhibition Type IC₅₀ (µg/mL)
Benzoic Acid Tyrosinase Competitive -
Lichen Extract Acetylcholinesterase (AChE) - 12.38 ± 0.09
Lichen Extract Butyrylcholinesterase (BChE) - 31.54 ± 0.20
Lichen Extract Tyrosinase - 22.32 ± 0.21
Atranol (from lichen) Tyrosinase - 7.25 ± 0.18

Data derived from studies on benzoic acid and lichen extracts containing phenolic compounds. mdpi.comnih.gov

The interaction of small molecules with cellular receptors is a key aspect of their mechanism of action. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. While specific receptor binding data for this compound is limited, studies on related benzoic acid derivatives provide insights into their potential targets.

For example, certain hypoglycemic benzoic acid derivatives have been investigated for their interaction with receptors involved in the regulation of blood glucose. nih.gov These studies have led to the development of a general pharmacophore model for this class of compounds. nih.gov

The CCR5 receptor, a co-receptor for HIV entry, has been a target for various noncompetitive allosteric antagonists, some of which are benzoic acid derivatives. nih.gov These antagonists block the binding of chemokines like MIP-1α to the receptor. nih.gov

Computational tools and large-scale screening initiatives like ToxCast have been employed to profile the interaction of numerous chemicals, including some benzoic acid derivatives, across a wide range of receptors and other cellular targets. acs.org

The effect of a compound on cellular pathways can be assessed by analyzing changes in gene expression or protein levels. For some benzoic acid derivatives, it has been observed that they can activate intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.

The Reactome pathway database is a resource that can be used to analyze how a compound might affect specific biological pathways. reactome.org By inputting a compound or its known targets, researchers can visualize and interpret its potential impact on cellular processes. While specific data for this compound may not be present, the platform allows for analysis of related compounds and pathways. reactome.org

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies involve synthesizing and testing a series of related compounds to identify key structural features responsible for their effects.

For benzoic acid derivatives, several SAR studies have been conducted. In the context of hypoglycemic agents, modifications to the benzoic acid scaffold have been systematically explored. nih.gov For instance, the replacement of a methoxy (B1213986) group with an alkyleneimino residue at the 2-position of meglitinide (B1211023) resulted in a series of compounds with varying activities. nih.gov The introduction of an alkoxy group ortho to the carboxyl group was found to increase activity and duration of action in animal models. nih.gov

In the development of EP1 receptor antagonists, SAR studies of 1,5-biaryl pyrrole (B145914) derivatives with a benzoic acid moiety revealed that substitution at the 2-position was generally not well-tolerated, while a fluorine atom at the 4-position was acceptable. researchgate.net A range of substituents at the 5-position were found to enhance in vitro affinity. researchgate.net

The following interactive data table illustrates the impact of structural modifications on the activity of certain benzoic acid derivatives.

Table 2: SAR of Hypoglycemic Benzoic Acid Derivatives

Compound Series R1 (ortho to COOH) R4 (alpha to amido) Relative Activity
5 cis-3,5-dimethyl-piperidino - High
5 octamethyleneimino - High
6 ethoxy isobutyl High (Repaglinide)

Based on SAR studies of hypoglycemic benzoic acid derivatives. nih.gov

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For hypoglycemic benzoic acid derivatives, a three-point pharmacophore model has been proposed. nih.gov This model includes:

An acidic group (e.g., COOH).

An amidic spacer.

An ortho residue (e.g., alkoxy group). nih.gov

For antioxidants, a pharmacophore model was developed based on known antioxidant agents, which included an aromatic ring and three hydrogen bond acceptors. researchgate.net This model was then used to screen for new potential antioxidant compounds. researchgate.net

The identification of these key features is essential for the rational design of new and more potent analogs.

Mechanistic Elucidation of Observed Biological Phenotypes (in vitro)

Detailed in vitro studies elucidating the specific molecular mechanisms of this compound are not present in the reviewed literature. Research on analogous compounds, such as other salicylic (B10762653) acid and benzoic acid derivatives, has investigated potential anti-inflammatory actions through pathways involving cyclooxygenase (COX) enzymes and the NF-κB signaling pathway. nih.govnih.gov Benzoic acid derivatives, as a class, have also been noted for their potential antimicrobial and antioxidant properties, though the precise mechanisms are highly dependent on the specific chemical structure. researchgate.netglobalresearchonline.netffhdj.com

No specific data from in vitro models detailing the cellular uptake and distribution of this compound could be identified. Such studies are crucial for understanding the bioavailability of a compound at the cellular level and for interpreting the results of in vitro activity assays.

Comparative Biological Activity of Isomers and Stereoisomers

A direct comparative analysis of the biological activity of isomers and stereoisomers of this compound is not available in the current body of scientific literature. The position of the methylbenzyl ether linkage on the benzoic acid ring (ortho-, meta-, or para-) and the position of the methyl group on the benzyl (B1604629) ring can significantly influence the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. However, without specific comparative studies, it is not possible to detail the relative activities of these isomers.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 3-[(2-Methylbenzyl)oxy]benzoic acid from potential impurities, starting materials, and byproducts of its synthesis. These techniques are also paramount for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.

Development of an RP-HPLC method would involve a systematic optimization of several parameters to achieve adequate separation and quantification. A C18 column is a common and effective choice for the stationary phase due to its hydrophobicity, which is well-suited for retaining aromatic carboxylic acids. The mobile phase composition is a critical factor; a mixture of an aqueous solvent, often with an acidic modifier to control the ionization of the carboxylic acid group, and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the elution of all components with good peak shape and resolution.

Key parameters for an HPLC method for this compound could be based on methods developed for other benzoic acid derivatives. For instance, a mobile phase consisting of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) can be effective . Detection is commonly performed using a UV detector, with the wavelength set to a maximum absorbance of the compound, likely to be around 230 nm, which is a common absorbance maximum for benzoic acid derivatives sielc.com.

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC can be challenging. Therefore, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) ester.

A common derivatization agent for carboxylic acids is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. The resulting TMS ester is significantly more volatile and amenable to GC analysis. The analysis would then be performed on a GC system equipped with a mass spectrometer (GC-MS), which provides both chromatographic separation and mass-based identification of the derivatized compound and any impurities. For benzoic acid and its derivatives, GC-MS analysis after trimethylsilyl derivatization is a well-established method springernature.comnih.gov.

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterSuggested Condition
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Range 50-500 m/z

Spectrophotometric Assays for Concentration Determination

UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of a compound in a solution, provided it has a suitable chromophore. Aromatic compounds like this compound exhibit strong UV absorbance.

To develop a spectrophotometric assay, a pure sample of the compound is dissolved in a suitable solvent (e.g., methanol or ethanol), and its UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). For benzoic acid, a λmax is observed around 230 nm sielc.com. A similar λmax would be expected for this compound. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Table 3: Example Data for a UV-Vis Spectrophotometry Calibration Curve

Concentration (µg/mL)Absorbance at 230 nm
10.105
20.210
50.525
101.050
151.575

Development of Detection and Quantification Methods in Complex Research Matrices

Quantifying this compound in complex research matrices, such as biological fluids (plasma, urine) or environmental samples, requires more elaborate method development to address potential interferences. Sample preparation is a critical step to extract the analyte of interest and remove matrix components that could interfere with the analysis.

For biological samples, techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. For instance, in the analysis of benzoic acid in serum or plasma, an initial protein precipitation step followed by liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is a common procedure springernature.comnih.gov.

The choice of the analytical technique will also depend on the required sensitivity and selectivity. LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is often the method of choice for quantifying low levels of compounds in complex matrices due to its high selectivity and sensitivity. A multiple reaction monitoring (MRM) method can be developed where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion, providing a high degree of specificity.

The validation of such a method would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects to ensure the reliability of the results.

Future Research Directions and Unexplored Avenues

Integration with Advanced Chemical Biology Techniques

The field of chemical biology utilizes small molecules to study and manipulate biological systems. The structure of 3-[(2-Methylbenzyl)oxy]benzoic acid is well-suited for integration with several cutting-edge chemical biology techniques.

The carboxylic acid group is a versatile handle for bioconjugation. Using well-established carbodiimide (B86325) chemistry, the carboxyl group can be activated to form amide bonds with primary amines on biomolecules or reporter tags. thermofisher.com This allows for the potential attachment of fluorophores, biotin (B1667282), or other reporter molecules, enabling the use of this scaffold in techniques like activity-based protein profiling (ABPP) or for tracking its localization within cells.

Furthermore, aryloxybenzoic acids and their derivatives can be employed in chemical genetics, a field that uses small molecules to perturb protein function and biological pathways, analogous to traditional genetic knockouts. wikipedia.orgnih.gov For instance, a related benzoic acid derivative, 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid (BUM), was identified through chemical genomic screening as a potent inhibitor of auxin transport in plants, demonstrating the power of this class of compounds to modulate biological processes. nih.gov Libraries based on the this compound scaffold could be synthesized and screened to identify new modulators of specific biological targets. The adaptability of the carboxylic acid group also allows for its use as a modular functional handle in complex molecules through innovative methods like metallaphotoredox catalysis. acs.org

Table 1: Potential Chemical Biology Applications

Technique Role of this compound Potential Outcome
Activity-Based Protein Profiling (ABPP) Scaffold for covalent probes after modification with a reactive group and a reporter tag. Identification of novel protein targets and assessment of enzyme activity in complex biological samples.
Chemical Genetics Screening Core structure for a library of diverse small molecules. wikipedia.orgsingerinstruments.com Discovery of compounds that modulate specific cellular phenotypes or pathways. nih.gov

| Bioconjugation and Labeling | Attachment to proteins or surfaces via its carboxylic acid. thermofisher.com | Creation of functionalized biomaterials or analytical tools. |

Potential as a Scaffold for Novel Probe Development (non-therapeutic)

Chemical probes are essential tools for visualizing and understanding biological processes and for detecting specific analytes. The aryloxybenzoic acid framework is a promising starting point for the development of novel non-therapeutic probes, particularly fluorescent sensors.

The synthesis of fluorescent probes can be achieved through various strategies involving this scaffold. For example, the Smiles rearrangement, a reaction characteristic of 2-aryloxybenzoic acids, has been utilized to create fluorescent probes. sorbonne-universite.fr This intramolecular rearrangement can lead to the formation of new heterocyclic systems with desirable photophysical properties. Research could explore similar transformations for this compound.

Moreover, benzoic acid derivatives have been successfully used as luminescent dyes. umich.edu The core structure of this compound provides multiple sites for chemical modification to tune its fluorescent properties. For instance, introducing electron-donating or withdrawing groups onto either aromatic ring can modulate the excitation and emission wavelengths. The development of ratiometric fluorescent probes, which offer built-in self-calibration and enhanced accuracy, is a particularly attractive avenue. mdpi.com The rigid, pre-organized structure that can be derived from natural products offers advantages in molecular recognition for creating highly selective sensors. mdpi.com

Table 2: Potential Non-Therapeutic Probe Types

Probe Type Design Strategy Target Application
Fluorescent Ion Sensor Incorporate a specific ion-chelating moiety onto the scaffold. Detection and quantification of metal ions (e.g., Ca²⁺, Zn²⁺) in biological or environmental samples.
pH-Responsive Probe Introduce pH-sensitive functional groups to modulate fluorescence. Ratiometric imaging of pH changes in cellular compartments like lysosomes or mitochondria.
Fluorogenic Probe Design the molecule to be non-fluorescent until it reacts with a specific analyte or enzyme. Real-time tracking of enzymatic activity or detection of reactive oxygen species.

| Luminescent Dye | Utilize the intrinsic fluorescence, potentially enhanced by aggregation-induced emission (AIE) principles. | Applications in forensic science (e.g., latent fingerprinting) or materials labeling. umich.edu |

Application in Materials Science or Supramolecular Chemistry Research

The structural characteristics of this compound make it a compelling candidate for the development of novel polymers and supramolecular assemblies.

In polymer chemistry, aryloxybenzoic acids are known monomers for the synthesis of high-performance polymers like poly(ether-ketone)s (PEKs). google.comwikipedia.org These polymers are valued for their thermal stability and mechanical strength. A patented process describes the in-situ polymerization of m-phenoxybenzoic acid in the presence of nanodiamonds to form advanced nanocomposites. google.com Future research could investigate this compound as a monomer in similar polymerization reactions. The presence of the 2-methylbenzyl group could influence the polymer's properties, such as its solubility, processability, and final material characteristics.

Table 3: Potential Applications in Materials and Supramolecular Chemistry

Field Application Potential Properties and Advantages
Polymer Science Monomer for poly(ether-ketone) synthesis. google.com Enhanced thermal stability, chemical resistance, and tunable mechanical properties based on the specific monomer structure.
Nanocomposites Grafting onto nanoparticle surfaces via in-situ polymerization. google.com Creation of hybrid materials with improved dispersion and interfacial adhesion, leading to enhanced performance.
Crystal Engineering Building block (synthon) for co-crystals and molecular salts. mdpi.com Design of new solid-state materials with tailored architectures and properties (e.g., optical, electronic).

| Supramolecular Gels | Component for forming fibrous networks through self-assembly in a solvent. | Development of stimuli-responsive "smart" materials for sensing or controlled release applications. |

Challenges and Opportunities in Fundamental Understanding of Aryloxybenzoic Acids

While offering great potential, the chemistry of aryloxybenzoic acids also presents fundamental challenges and opportunities for discovery. Advancing the synthetic utility of compounds like this compound requires a deeper understanding of their reactivity.

Opportunities:

Novel Synthetic Routes: Aryloxybenzoic acids are key precursors for synthesizing complex heterocyclic structures like xanthones and dibenzofurans. nih.govresearchgate.neteurekaselect.com Developing new catalytic methods for these transformations, such as rhodium-catalyzed decarbonylative C-H arylation, provides efficient pathways to valuable molecular scaffolds. researchgate.net

Photocatalysis: Recent work on the cerium-photocatalyzed Smiles rearrangement of 2-aryloxybenzoic acids highlights a move towards more sustainable and milder reaction conditions, avoiding expensive or toxic heavy metals. researchgate.netrsc.org Exploring these reactions for other isomers like the title compound is a promising research direction.

Decarboxylative Functionalization: The carboxylic acid group can be used as a "traceless handle," where it is removed and replaced with another functional group (e.g., a halogen or boryl group). nih.govsnnu.edu.cn This area is rapidly expanding and offers a powerful strategy for modifying the core structure of aryloxybenzoic acids.

Challenges:

Selectivity: Many of the transformations, such as C-H activation or cyclization, can result in multiple products. A major challenge is controlling the regioselectivity to obtain the desired isomer in high yield. The position of substituents on the benzoic acid ring can significantly influence the reaction's outcome. acs.org

Reaction Efficiency: While new catalytic systems are being developed, achieving high yields and turnover numbers, especially on a large scale, remains a challenge. Many current methods still require harsh conditions or expensive catalysts. nih.gov

Mechanism Elucidation: A thorough understanding of the reaction mechanisms, including the nature of radical intermediates and the role of the catalyst, is crucial for rationally designing improved synthetic methods. acs.org For example, a detailed study of the kinetics and spectroscopic properties of aroyloxyl radicals is essential for optimizing radical-based transformations.

Addressing these challenges will not only advance our fundamental knowledge of organic chemistry but also unlock the full synthetic potential of this compound and the broader class of aryloxybenzoic acids.

Q & A

Q. What established synthetic routes are available for 3-[(2-Methylbenzyl)oxy]benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, typically involving 3-hydroxybenzoic acid and 2-methylbenzyl bromide. Key steps:
  • Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates phenoxide formation, enhancing reactivity .
  • Purification : Column chromatography or recrystallization improves purity. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of 3-hydroxybenzoic acid to benzyl bromide) and extended reaction times (12–24 hours) under reflux .
  • Critical Factors : Moisture-free conditions prevent hydrolysis of the benzyl bromide intermediate.

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies the 2-methylbenzyl group (δ 2.4–2.6 ppm, singlet for CH₃) and aromatic protons (δ 6.8–7.8 ppm). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O ether linkage) .
  • HPLC-MS : High-resolution mass spectrometry validates molecular weight (246.23 g/mol) and purity (>95%) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of the methylbenzyl ether group in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Discrepancies often arise from steric hindrance (methyl group at the 2-position) or solvent polarity effects. Strategies include:
  • Kinetic Studies : Vary solvents (e.g., DMF vs. THF) to assess nucleophilicity. Polar aprotic solvents enhance reaction rates .
  • Competitive Experiments : Compare reactivity with analogs (e.g., 4-methylbenzyl derivatives) to isolate steric vs. electronic influences .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies and regioselectivity .

Q. What experimental approaches are effective for probing the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to cyclooxygenase (COX) or lipoxygenase (LOX) isoforms. IC₅₀ values are determined via dose-response curves .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis Studies : Modify enzyme active sites (e.g., COX-2 His³⁸⁸) to assess specificity of interactions .

Q. How can researchers improve the aqueous solubility of this compound for in vitro bioassays?

  • Methodological Answer :
  • pH Adjustment : Deprotonate the carboxylic acid group (pKa ~4.2) using buffers (pH >6) to enhance solubility .
  • Prodrug Synthesis : Prepare methyl esters (e.g., methyl 3-[(2-methylbenzyl)oxy]benzoate) for cellular uptake, followed by intracellular esterase cleavage .
  • Co-Solvent Systems : Use DMSO/water mixtures (<10% DMSO) to maintain biocompatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.